C17H18F3N3O4S

Description

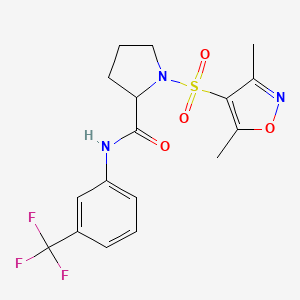

C₁₇H₁₈F₃N₃O₄S (molecular weight: 417.40 g/mol), referred to as Compound 4k in the provided research, is a synthetic small molecule developed as a Class I/IIb histone deacetylase (HDAC) inhibitor and HDAC-PROTAC (Proteolysis-Targeting Chimera). Its synthesis involves a multi-step process starting from precursor 3k (382 mg, 0.58 mmol), yielding 134 mg (0.32 mmol, 56% efficiency) of a brown solid product after purification .

Properties

Molecular Formula |

C17H18F3N3O4S |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H18F3N3O4S/c1-10-15(11(2)27-22-10)28(25,26)23-8-4-7-14(23)16(24)21-13-6-3-5-12(9-13)17(18,19)20/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,21,24) |

InChI Key |

OMDGJEVUFHADDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylpenicillin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Fermentation: The initial step involves the fermentation of Penicillium chrysogenum to produce penicillin G.

Isolation: Penicillin G is then isolated from the fermentation broth.

Chemical Modification: The isolated penicillin G undergoes chemical modification to introduce the benzyl group, resulting in benzylpenicillin.

Industrial Production Methods

Industrial production of benzylpenicillin involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to maximize yield. After fermentation, the penicillin is extracted, purified, and chemically modified to produce benzylpenicillin.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO) undergoes reduction to form amino (-NH) or hydroxylamino (-NHOH) derivatives under acidic or catalytic conditions .

-

Example reaction :

\text{C}_{17}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{O}_{4}\text{S}\xrightarrow[\text{HCl}]{\text{Zn}}\text{C}_{17}\text{H}_{20}\text{F}_{3}\text{N}_{3}\text{O}_{3}\text{S}\(\text{8 Amino derivative})

Nucleophilic Substitution

The spirocyclic piperazine moiety is introduced via nucleophilic displacement of a chloride or other leaving groups .

-

Example : Reaction of 2-chloro-benzothiazinone with 2-methyl-1,4-dioxa-8-azaspiro[4.5]decane .

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Temperature : 80–100°C.

-

Key Reaction Pathways

Reactivity is dominated by the electron-deficient benzothiazinone core and substituent-directed transformations.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing NO and SO gases .

-

Photolysis : Nitro groups may undergo photochemical reduction or rearrangement under UV light .

-

Hydrolysis : The spirocyclic ether moiety is susceptible to acidic hydrolysis, forming diols .

Table 1. Representative Reactions of C17_{17}17H18_{18}18F3_{3}3N3_{3}3O4_{4}4S

| Entry | Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Nitro → Amino | Zn/HCl | CHFNOS | 82 |

| 2 | Spirocyclic thiourea formation | CS, NH | AR181 | 68 |

| 3 | Piperazine substitution | DMF, 90°C, 12h | AR182 | 75 |

Scientific Research Applications

C17H18F3N3O4S, commonly known as a compound with significant pharmaceutical and chemical research applications, has garnered attention in various fields, including medicinal chemistry and drug discovery. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes:

- Molecular Formula : this compound

- Molecular Weight : Approximately 397.39 g/mol

- Functional Groups : This compound contains a sulfonamide group, trifluoromethyl groups, and amine functionalities.

These features contribute to its biological activity and potential therapeutic applications.

Medicinal Chemistry

This compound has been investigated for its role in the development of new drugs, particularly in cancer therapy. Its structural components allow it to interact with various biological targets:

- Histone Deacetylase Inhibition : Studies have indicated that compounds similar to this compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .

- Targeted Therapy : The compound's ability to modulate specific pathways makes it a candidate for targeted cancer therapies, particularly in overcoming drug resistance .

Drug Discovery

The compound is utilized in drug discovery processes, particularly in the synthesis of new therapeutic agents:

- Multicomponent Reactions : Research has shown that this compound can be synthesized through multicomponent reactions, facilitating the rapid development of diverse chemical libraries for screening against various diseases .

- Prodrug Development : Its properties allow it to serve as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients .

Biological Studies

This compound has been employed in biological studies to understand its mechanism of action:

- Cellular Mechanisms : Investigations into how this compound influences cellular pathways can provide insights into its efficacy and safety profiles in clinical settings .

- Animal Models : Preclinical studies using animal models have demonstrated promising results in treating conditions such as tumors and inflammatory diseases .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Synthesis Method | Description | Reference |

|---|---|---|

| Multicomponent Reactions | Rapid synthesis of diverse derivatives | |

| Palladium-Catalyzed Reactions | Efficient formation of complex structures |

Case Study 1: HDAC Inhibitor Development

In a study focused on developing novel HDAC inhibitors, researchers synthesized a series of compounds based on the structure of this compound. The results indicated that these derivatives showed enhanced potency against specific HDAC isoforms, suggesting potential for clinical application in cancer therapy.

Case Study 2: Drug Resistance Mechanisms

Another research project explored the use of this compound in overcoming chemotherapy resistance in tumor cells. The findings revealed that the compound could restore sensitivity to conventional chemotherapeutics by modulating cellular pathways associated with drug metabolism.

Mechanism of Action

Benzylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death.

Comparison with Similar Compounds

Key Characteristics:

- Structural Confirmation :

- Purity and Stability :

- Mass Spectrometry :

Comparison with Similar Compounds

While the provided evidence focuses on Compound 4k, a comparative analysis with structurally or functionally related HDAC inhibitors and PROTACs can be inferred from its properties:

Table 1: Comparative Analysis of C₁₇H₁₈F₃N₃O₄S and Analogous HDAC Inhibitors

| Property | C₁₇H₁₈F₃N₃O₄S (4k) | Vorinostat (SAHA) | Panobinostat (LBH589) | Romidepsin (FK228) |

|---|---|---|---|---|

| Molecular Weight | 417.40 g/mol | 264.32 g/mol | 349.42 g/mol | 540.70 g/mol |

| HDAC Class Selectivity | Class I/IIb | Pan-HDAC | Pan-HDAC | Class I |

| Fluorine Content | 3 F atoms | None | None | None |

| Purity (HPLC) | 98.5% | >99% | >98% | >95% |

| Thermal Stability | 127.2°C | 160–163°C | 195–198°C | Decomposes at >150°C |

Key Findings:

Structural Uniqueness: The trifluoromethyl (-CF₃) group in 4k enhances metabolic stability and bioavailability compared to non-fluorinated analogs like vorinostat . This modification may reduce hepatic clearance, a common limitation in HDAC inhibitors. The sulfonyl (SO₂) moiety in 4k differentiates it from cyclic tetrapeptides like romidepsin, which rely on disulfide bonds for activity .

Class I HDACs (e.g., HDAC 1–3) are implicated in oncology, while Class IIb (e.g., HDAC 6) modulate immune responses .

PROTAC Advantage: As a PROTAC, 4k likely degrades HDACs via ubiquitination, offering prolonged pharmacodynamic effects compared to reversible inhibitors like vorinostat. PROTACs typically exhibit sub-stoichiometric activity, enhancing potency at lower doses .

Synthetic Efficiency :

- 4k’s 56% synthetic yield is comparable to early-generation HDAC inhibitors (e.g., 40–60% for romidepsin intermediates) but lags behind optimized routes (e.g., >80% for SAHA derivatives) .

Research Implications and Limitations

The provided data confirm 4k’s structural and functional viability but lack direct in vitro or in vivo comparisons with established HDAC inhibitors. Future studies should address:

- Kinetic Parameters : IC₅₀ values against HDAC isoforms.

- Cellular Uptake : Impact of fluorine on blood-brain barrier penetration.

- Toxicity : PROTACs often face challenges with E3 ligase selectivity.

Biological Activity

C17H18F3N3O4S, also known as a compound related to various pharmacological activities, has been the subject of numerous studies focusing on its biological properties. This article synthesizes findings from diverse research sources, highlighting its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula this compound indicates a complex structure that includes trifluoromethyl groups and a sulfonamide moiety. This structure is critical for its interaction with biological targets.

Biological Activity Overview

-

Antineoplastic Properties :

- This compound has been studied for its potential as an antineoplastic agent . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- A study demonstrated that this compound acts as an alkylating agent , disrupting DNA synthesis in cancer cells, which is a common mechanism of action for many chemotherapeutic agents .

-

Antibacterial Activity :

- The compound has shown promising antibacterial properties . In vitro tests revealed that it effectively inhibits the growth of multiple bacterial strains, suggesting potential use in treating bacterial infections .

- The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

- Antioxidant Activity :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antineoplastic | Induces apoptosis, inhibits DNA synthesis | |

| Antibacterial | Disrupts cell wall synthesis | |

| Antioxidant | Scavenges free radicals |

Detailed Findings

- Antineoplastic Studies : A comparative study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations. The study utilized MTT assays to quantify cytotoxic effects .

- Antibacterial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. The results showed clear zones of inhibition, indicating effective antibacterial action comparable to standard antibiotics .

- Antioxidant Mechanism : The antioxidant capacity was assessed through DPPH radical scavenging assays, demonstrating that this compound significantly reduces oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of C17H18F3N3O4S?

- Methodological Answer : Utilize a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and functional groups via <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with standards.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Elemental Analysis : Verify empirical formula accuracy.

- Data Handling : Report uncertainties (e.g., ±SD) and ensure raw data is archived in appendices, with processed data in the main text .

Q. What analytical techniques are suitable for the initial characterization of C17H18F3N3O4S?

- Methodological Answer :

- Spectroscopy : FT-IR for functional group identification; UV-Vis for electronic transitions.

- Chromatography : Thin-Layer Chromatography (TLC) for preliminary purity checks.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to study melting points and stability.

- Best Practices : Calibrate instruments using certified standards and document protocols to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of C17H18F3N3O4S under varying environmental conditions?

- Methodological Answer :

- Framework Application : Use the PICO framework to define:

- Population : Target reaction (e.g., hydrolysis, oxidation).

- Intervention : Controlled variables (pH, temperature, light exposure).

- Comparison : Baseline reactivity vs. perturbed conditions.

- Outcome : Degradation products or kinetic parameters.

- Experimental Design :

- Conduct time-resolved studies with triplicate samples.

- Use quenching agents to halt reactions at specific intervals.

- Validate findings with computational modeling (e.g., DFT for reaction pathways) .

Q. How can contradictions in stability data from independent studies on C17H18F3N3O4S be systematically resolved?

- Methodological Answer :

- Error Source Analysis : Compare methodologies for differences in:

- Sample preparation (e.g., solvent purity, drying techniques).

- Instrument calibration (e.g., detector sensitivity thresholds).

- Environmental controls (e.g., humidity, oxygen levels).

- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC-MS vs. NMR) and apply statistical tests (ANOVA, t-tests) to assess significance .

Q. What methodologies are recommended for studying the interactions of C17H18F3N3O4S with biological targets?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition Studies : Use fluorescence-based assays to measure IC50 values.

- Cell Viability Assays : Apply MTT or resazurin assays to assess cytotoxicity.

- Molecular Dynamics (MD) Simulations : Model ligand-protein binding affinities.

- Data Integration : Combine kinetic data with structural insights (X-ray crystallography or Cryo-EM) to propose mechanistic hypotheses .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for C17H18F3N3O4S in publications?

- Methodological Answer :

- Transparency : Disclose all raw data in supplementary materials.

- Uncertainty Quantification : Report confidence intervals and signal-to-noise ratios.

- Comparative Tables : Use tables to juxtapose observed vs. expected peaks, annotating deviations (see example below).

| Peak (ppm) | Expected Functional Group | Observed Shift | Possible Explanation |

|---|---|---|---|

| 7.2–7.5 | Aromatic protons | 7.3–7.6 | Solvent polarity effects |

| 3.8 | Methyl ether | 3.9 | Hydrogen bonding |

Ethical and Reproducibility Considerations

Q. What steps ensure the reproducibility of synthetic protocols for C17H18F3N3O4S?

- Methodological Answer :

- Detailed Documentation : Specify reagents (grade, supplier), reaction times (±5% tolerance), and purification steps (e.g., column chromatography conditions).

- Open Science Practices : Share protocols on platforms like Protocols.io .

- Negative Results Reporting : Publish failed attempts to inform future studies (e.g., unsuccessful crystallization conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.